

4-Chlorophenol: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: 4-Chlorophenol

Cat. No.: B041353

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Introduction

4-Chlorophenol (4-CP) is an organochlorine compound with the chemical formula C_6H_5ClO . As one of the three isomers of monochlorophenol, it is a significant compound in various industrial and research applications. It serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Given its widespread use and environmental presence, a thorough understanding of its physical and chemical properties is paramount for professionals in research, drug development, and environmental science. This guide provides an in-depth overview of **4-chlorophenol**'s core properties, detailed experimental protocols for their determination, and a visual representation of its key chemical pathways.

Physical and Chemical Properties

4-Chlorophenol is a colorless to pale yellow crystalline solid with a characteristic phenolic odor.[3][4] It is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[5]

Identification and Structure

Property	Value	Reference(s)
IUPAC Name	4-chlorophenol	[1][3]
CAS Number	106-48-9	[1][2]
Molecular Formula	C ₆ H ₅ ClO	[1][2][6]
Molecular Weight	128.56 g/mol	[2][6][7]
SMILES	<chem>C1=CC(=CC=C1O)Cl</chem>	[1]
InChI Key	WXNZTHHGJRFXXKQ-UHFFFAOYSA-N	[1]
Appearance	White to pale yellow crystalline solid	[2][3][8]
Odor	Characteristic phenolic odor	[3][4]

Physical Properties

Property	Value	Reference(s)
Melting Point	42 - 45 °C	[5][7][9]
Boiling Point	220 °C (at 1013 hPa)	[9][10][11]
Density	1.306 g/mL at 25 °C	[7][9]
Vapor Pressure	0.15 hPa (at 20 °C) / 1 mmHg (at 49.8 °C)	[3][5][7][9]
Vapor Density	4.43 (vs. air)	[3][9]
Flash Point	121 °C	[5][11]
LogP (Octanol-Water Partition Coefficient)	2.39	[3]
Henry's Law Constant	6.3 x 10 ⁻⁷ atm·m ³ /mol	[3]

Solubility

Solvent	Solubility	Reference(s)
Water	27 g/L (2.7 g/100 mL) at 20 °C	[1][5][9]
Ethanol	Soluble (50 mg/mL)	[7][9]
Ether	Soluble	[12]
Benzene	Soluble (44.4 g/100ml at 20 °C)	[7]
Acetone	Soluble (74.4 g/100ml at 20 °C)	[7]
Glycerin	Soluble	[12]

Acidity

Property	Value	Reference(s)
pKa	9.18 - 9.41	[1][9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **4-chlorophenol**.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **4-chlorophenol** sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[10]
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[4][13]
- **Packing the Sample:** Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known (around 43 °C), heat rapidly to about 20 °C below the expected temperature.
 - Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]
 - Observe the sample through the magnifying lens.
- **Recording the Melting Range:**
 - Record the temperature at which the first droplet of liquid appears (T1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T2).
 - The melting point is reported as the range T1 - T2.[13][14] A narrow range (0.5-1.0 °C) is indicative of a pure compound.[13]

Water Solubility Determination (OECD 105 Flask Method)

This protocol is based on the OECD Test Guideline 105 for determining the water solubility of substances with solubility above 10⁻² g/L.[15][16]

Apparatus:

- Constant temperature water bath or shaker (20 ± 0.5 °C)
- Flasks with stoppers
- Analytical balance
- Centrifuge or filtration apparatus (e.g., with a membrane filter)
- Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration:
 - Add an excess amount of **4-chlorophenol** to a flask containing a known volume of distilled water. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
 - Seal the flask and place it in a constant temperature bath or shaker set at 20 °C.
 - Agitate the mixture for a sufficient time to reach equilibrium. This may take 24 to 48 hours. Periodically take samples to determine when the concentration of the dissolved substance becomes constant.
- Phase Separation:
 - After equilibrium is reached, allow the mixture to stand at 20 °C to let the undissolved particles settle.
 - Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the temperature is maintained at 20 °C during this step to prevent precipitation or further dissolution.^[16]
- Quantification:

- Carefully take an aliquot of the clear supernatant or filtrate for analysis.
- Determine the concentration of **4-chlorophenol** in the aqueous sample using a validated and calibrated analytical method, such as HPLC-UV or GC-MS.
- Perform at least three independent determinations.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid like **4-chlorophenol** by titrating it with a strong base.

Apparatus:

- Calibrated pH meter with a glass electrode
- Burette (50 mL)
- Beaker (100 mL)
- Magnetic stirrer and stir bar
- Standardized 0.1 M NaOH solution
- Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Procedure:

- Preparation:
 - Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
 - Accurately weigh a known amount of **4-chlorophenol** and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if necessary to aid dissolution, but water is preferred.[\[17\]](#)
- Titration:

- Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
- Begin stirring at a moderate, constant speed.
- Record the initial pH of the solution.
- Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
- After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[\[5\]](#)
- Continue the titration well past the equivalence point (the region of rapid pH change).
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
 - Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot ($\Delta pH/\Delta V$ vs. V).
 - Determine the volume at the half-equivalence point ($V_{eq}/2$).
 - The pH of the solution at the half-equivalence point is equal to the pK_a of the weak acid.[\[1\]](#)
[\[5\]](#)

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of **4-chlorophenol** using reverse-phase HPLC with UV detection.

Apparatus:

- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Data acquisition and processing software.
- HPLC-grade solvents (acetonitrile, methanol, water).
- Analytical balance and volumetric flasks.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **4-chlorophenol** of known concentration (e.g., 1000 μ g/mL) in a suitable solvent like methanol or acetonitrile.
 - Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
- Sample Preparation:
 - Dissolve the **4-chlorophenol** sample in the mobile phase or a compatible solvent to a known concentration.
 - Filter the sample through a 0.45 μ m syringe filter before injection to remove particulate matter.
- Chromatographic Conditions (Example):
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). A small amount of acid (e.g., phosphoric acid) can be added to the aqueous phase to improve peak shape.[\[11\]](#)[\[18\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
 - Injection Volume: 10-20 μ L.

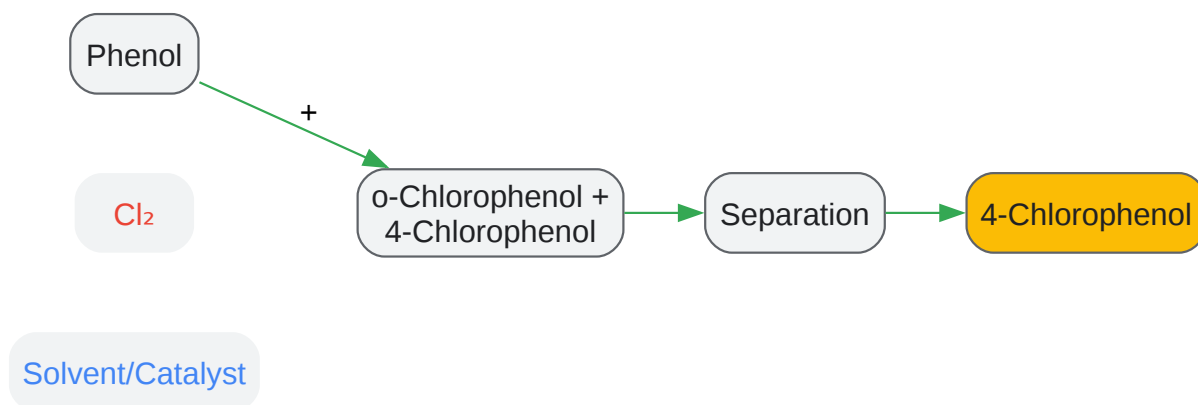
- Detection: UV detector set at a wavelength of 280 nm.[18][19]
- Analysis:
 - Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
 - Inject the prepared samples.
 - Identify the **4-chlorophenol** peak based on its retention time compared to the standard.
 - Quantify the amount of **4-chlorophenol** in the sample by interpolating its peak area from the calibration curve. The purity can be expressed as a percentage of the main peak area relative to the total area of all peaks.

Chemical Reactions and Pathways

4-Chlorophenol undergoes typical reactions of phenols, such as electrophilic aromatic substitution, and is also subject to various degradation processes.

Synthesis

One common industrial method for the synthesis of **4-chlorophenol** is the direct chlorination of phenol. The reaction conditions, such as the solvent and catalyst, can be adjusted to favor the formation of the para-isomer over the ortho-isomer.[9][20]



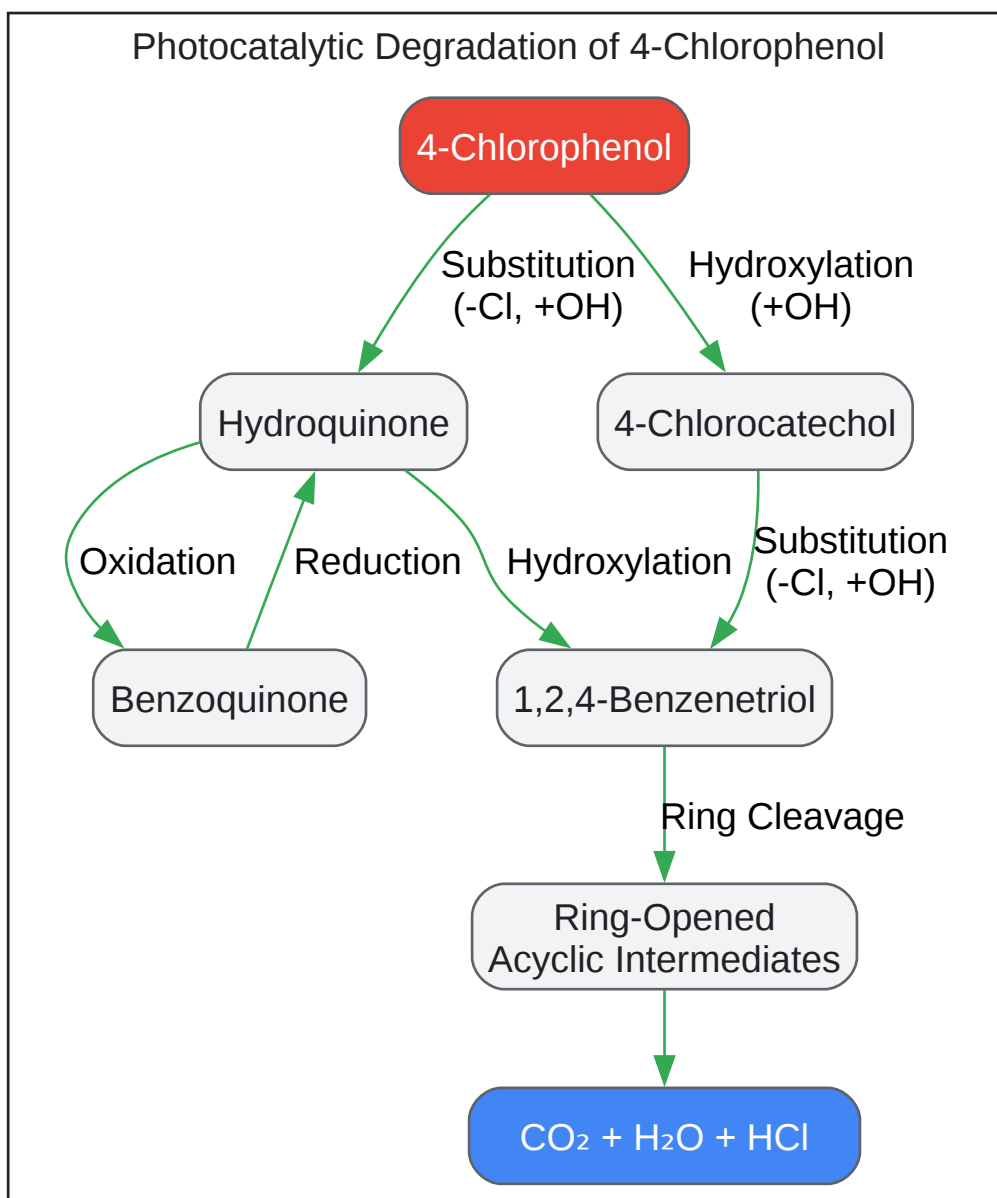
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Synthesis of **4-Chlorophenol** via Chlorination of Phenol.

Degradation Pathways

4-Chlorophenol is a persistent environmental pollutant, and its degradation has been extensively studied. Two major degradation routes are photocatalytic degradation and microbial degradation.

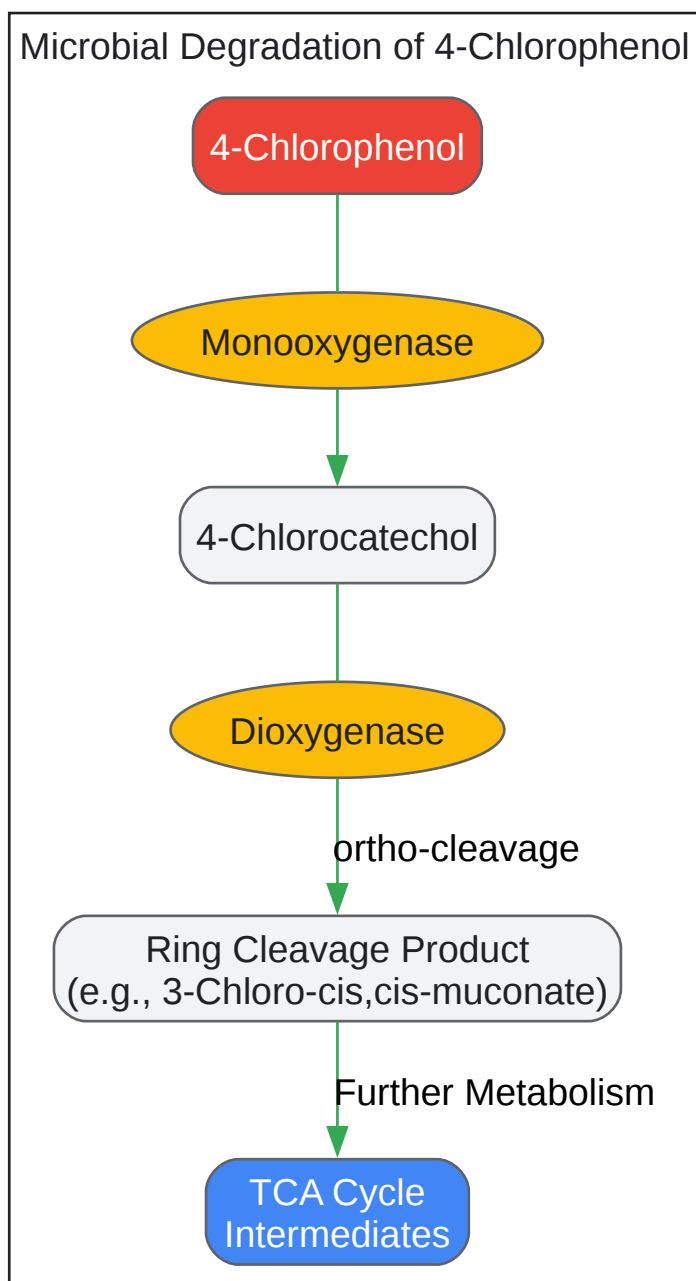
Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like TiO_2 and UV light, **4-chlorophenol** can be degraded through advanced oxidation processes. The degradation is initiated by hydroxyl radicals and proceeds through two main initial pathways: hydroxylation to form 4-chlorocatechol and substitution of the chlorine atom to form hydroquinone.^{[21][22][23]} These intermediates are further oxidized to ring-opened aliphatic compounds and eventually mineralized to CO_2 , H_2O , and HCl .^{[24][25]}



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Simplified photocatalytic degradation pathways of **4-chlorophenol**.

Microbial Degradation: Certain microorganisms can utilize **4-chlorophenol** as a carbon source. The degradation pathways vary among different bacterial strains. A common pathway involves the initial hydroxylation of **4-chlorophenol** to form 4-chlorocatechol. The aromatic ring of 4-chlorocatechol is then cleaved, typically through an ortho- or meta-cleavage mechanism, leading to intermediates that can enter the central metabolic pathways of the microorganism.



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A common microbial degradation pathway for **4-chlorophenol**.

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